molecular formula C6H10N2S2 B578122 ({2-[(Methylthio)methyl]-1,3-thiazol-4-yl}methyl)amine CAS No. 1210255-77-8

({2-[(Methylthio)methyl]-1,3-thiazol-4-yl}methyl)amine

Cat. No.: B578122
CAS No.: 1210255-77-8
M. Wt: 174.28
InChI Key: XYCMJBJXBKYRON-UHFFFAOYSA-N
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Description

({2-[(Methylthio)methyl]-1,3-thiazol-4-yl}methyl)amine is a heterocyclic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds

Preparation Methods

The synthesis of ({2-[(Methylthio)methyl]-1,3-thiazol-4-yl}methyl)amine typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

({2-[(Methylthio)methyl]-1,3-thiazol-4-yl}methyl)amine can undergo various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dimethyl sulfoxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

({2-[(Methylthio)methyl]-1,3-thiazol-4-yl}methyl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of ({2-[(Methylthio)methyl]-1,3-thiazol-4-yl}methyl)amine involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity and electron density allow it to participate in various biochemical reactions, potentially inhibiting enzymes or interacting with cellular receptors .

Comparison with Similar Compounds

Similar compounds to ({2-[(Methylthio)methyl]-1,3-thiazol-4-yl}methyl)amine include other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

What sets this compound apart is its unique combination of a thiazole ring with a methylthio and amine group, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

[2-(methylsulfanylmethyl)-1,3-thiazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S2/c1-9-4-6-8-5(2-7)3-10-6/h3H,2,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCMJBJXBKYRON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=NC(=CS1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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